molecular formula C26H30O3 B11639697 3-hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one

3-hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one

Cat. No.: B11639697
M. Wt: 390.5 g/mol
InChI Key: KYIRXIFWKZLLJZ-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its complex structure, which includes a hexyl chain, dimethyl groups, and a phenylprop-2-en-1-yl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Hexyl and Dimethyl Groups: The hexyl and dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.

    Etherification: The phenylprop-2-en-1-yl ether moiety can be introduced through an etherification reaction using phenylprop-2-en-1-ol and an appropriate activating agent such as a strong acid or base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-Hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
  • 3-Benzyl-4,8-dimethyl-7-{[(2-methyl-2-propenyl)oxy]-2H-chromen-2-one
  • 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid

Uniqueness

3-Hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is unique due to its specific structural features, such as the presence of the phenylprop-2-en-1-yl ether moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H30O3

Molecular Weight

390.5 g/mol

IUPAC Name

3-hexyl-4,8-dimethyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one

InChI

InChI=1S/C26H30O3/c1-4-5-6-10-15-23-19(2)22-16-17-24(20(3)25(22)29-26(23)27)28-18-11-14-21-12-8-7-9-13-21/h7-9,11-14,16-17H,4-6,10,15,18H2,1-3H3/b14-11+

InChI Key

KYIRXIFWKZLLJZ-SDNWHVSQSA-N

Isomeric SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OC/C=C/C3=CC=CC=C3)C)OC1=O)C

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC=CC3=CC=CC=C3)C)OC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.